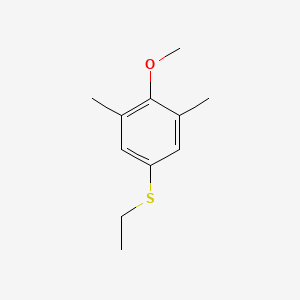

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide

Description

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide (CAS: 845827-12-5) is an organosulfur compound characterized by a phenyl ring substituted with methoxy (-OCH₃) at the 4-position, methyl (-CH₃) groups at the 3- and 5-positions, and an ethyl sulfide (-S-C₂H₅) moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials research. While discontinued commercially (as of 2025), it has been utilized as a reference standard, synthetic precursor, and intermediate in pharmacological, food, and cosmetic research .

Properties

IUPAC Name |

5-ethylsulfanyl-2-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-5-13-10-6-8(2)11(12-4)9(3)7-10/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFHYDHKVMTFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C(=C1)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide typically involves the reaction of 3,5-dimethyl-4-methoxyphenol with an appropriate ethyl sulfide reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the phenol is first converted to a suitable leaving group, such as a tosylate or mesylate, followed by reaction with an ethyl sulfide nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfide group, typically using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The sulfide group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy and methyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (CAS: 2032-65-7)

- Structure : Replaces the ethyl sulfide group with a methylcarbamate (-OCONHCH₃) and methylsulfanyl (-SCH₃) at the 4-position.

- Application : Used as a pesticide due to its carbamate group, which inhibits acetylcholinesterase in pests .

- Key Differences : The methylcarbamate enhances bioactivity but reduces thermal stability compared to the ethyl sulfide derivative. The methylsulfanyl group increases lipophilicity, aiding membrane penetration .

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

- Structure : Features two 3,5-dimethyl-4-methoxyphenyl groups attached to a phosphorus atom.

- Application : A chiral ligand in asymmetric catalysis, particularly in cross-coupling reactions. The methoxy and methyl groups enhance electron-donating capacity and steric bulk, improving catalytic selectivity .

- Key Differences : The phosphorus center enables coordination to transition metals, unlike the sulfur in the target compound. This makes it critical in catalytic systems but less stable under oxidative conditions .

Variations in Aromatic Substitution Patterns

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

- Structure : Retains the 3,5-dimethylphenyl group but replaces the methoxy and ethyl sulfide with a thiadiazole ring and methylsulfanylbenzylidene moiety.

- The thiadiazole ring introduces π-conjugation, enabling fluorescence .

- Key Differences : The extended conjugation system contrasts with the simpler phenyl-ethyl sulfide structure, resulting in distinct UV-Vis absorption profiles .

3,5-Difluoro-2-iso-pentoxybenzoyl chloride

- Structure : Substitutes methyl groups with fluorine atoms at the 3- and 5-positions and introduces a benzoyl chloride (-COCl) group.

- Application : A reactive intermediate in agrochemical synthesis. The electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl carbon .

- Key Differences : The fluorine substituents significantly alter electronic properties, making this compound more reactive toward nucleophiles than the methoxy- and methyl-substituted derivative .

Functional Group Comparisons

Research Findings and Trends

- Electronic Effects: Methoxy and methyl groups in the 3,5-dimethyl-4-methoxyphenyl moiety act as electron donors, stabilizing positive charges in intermediates. Ethyl sulfide provides moderate electron-withdrawing effects compared to methylsulfanyl .

- Steric Influence : The 3,5-dimethyl substitution creates steric hindrance, reducing reactivity toward bulky electrophiles but enhancing regioselectivity in catalytic systems .

- Stability : Ethyl sulfide derivatives exhibit higher oxidative stability than thiol (-SH) analogs but lower than phosphine ligands, which are prone to oxidation .

Biological Activity

3,5-Dimethyl-4-methoxyphenyl ethyl sulfide is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C12H16O2S

CAS Number: 3-7992917

The compound features a sulfide group attached to a phenyl ring that is further substituted with two methyl groups and one methoxy group. This unique structure contributes to its biological activity.

The biological activity of 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfide group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy and methyl substituents enhance the compound's binding affinity and specificity to these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus RF122 | 128 |

| Staphylococcus epidermidis S22 | 64 |

| Enterococcus faecalis ATCC 29212 | 64 |

| Staphylococcus aureus MRSAkj | 256 |

The compound exhibited significant antimicrobial activity, with the lowest MIC recorded at 64 µg/mL against Enterococcus faecalis .

Study on Antibiofilm Activity

In a study examining the antibiofilm potential of sulfur-containing compounds, 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide demonstrated a reduction in biofilm formation on Staphylococcus epidermidis. At sub-MIC concentrations, the compound reduced biofilm formation by up to 50% . This suggests potential applications in preventing biofilm-associated infections.

Cytotoxicity Assessment

A cytotoxicity study using T47-D cells revealed that compounds similar to 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide can induce cell death. The IC50 value for related compounds was determined to be significantly low (around 1.33 µM), indicating potential anticancer properties .

Research Applications

The compound has been explored for various applications in scientific research:

- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for interactions with biomolecules and potential enzyme inhibition.

- Medicine: Studied for therapeutic properties including antimicrobial and anticancer activities.

- Industry: Utilized in producing specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.